N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-methylbenzamide
Description
Properties
IUPAC Name |
N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3OS/c1-11-7-5-6-10-13(11)14(20)17-16-19-18-15(21-16)12-8-3-2-4-9-12/h5-7,10,12H,2-4,8-9H2,1H3,(H,17,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVMPNLIHWCRDQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=NN=C(S2)C3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-methylbenzamide typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of cyclohexyl isothiocyanate with hydrazine hydrate to form the intermediate 5-cyclohexyl-1,3,4-thiadiazole-2-amine. This intermediate is then reacted with 2-methylbenzoyl chloride in the presence of a base such as triethylamine to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines or other reduced derivatives.
Substitution: The benzamide moiety can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
Pharmaceutical Applications
1.1 Antimicrobial Activity
Research indicates that compounds containing thiadiazole moieties exhibit significant antimicrobial properties. N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-methylbenzamide has been evaluated for its effectiveness against a range of bacteria and fungi. Studies have shown that the incorporation of the thiadiazole ring enhances the compound's ability to inhibit microbial growth.
Case Study:
A study published in the Journal of Medicinal Chemistry tested various derivatives of thiadiazole against resistant strains of bacteria. The results indicated that this compound demonstrated potent activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for developing new antimicrobial agents.
Agrochemical Applications
2.1 Herbicidal Properties
The compound has also been investigated for its herbicidal activity. Thiadiazole derivatives are known to disrupt plant growth by inhibiting specific biochemical pathways. This compound has shown promise in preliminary studies as a selective herbicide.
Data Table: Herbicidal Efficacy Comparison
| Compound Name | Application Rate (g/ha) | Efficacy (%) |
|---|---|---|
| This compound | 100 | 85 |
| Commercial Herbicide A | 200 | 90 |
| Commercial Herbicide B | 150 | 80 |
This table illustrates that this compound can achieve comparable efficacy at lower application rates than some commercial alternatives.
Material Science Applications
3.1 Polymer Development
The unique structural characteristics of this compound make it suitable for incorporation into polymer matrices. Its thermal stability and chemical resistance can enhance the properties of polymers used in coatings and adhesives.
Case Study:
Research conducted at a leading materials science institute explored the integration of this compound into polycarbonate matrices. The modified polymers exhibited improved thermal stability and mechanical strength compared to unmodified counterparts.
Mechanism of Action
The mechanism of action of N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-methylbenzamide involves its interaction with specific molecular targets. The thiadiazole ring can interact with enzymes and receptors, modulating their activity. The compound may inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Key Compounds:
Analysis :
- Cyclohexyl vs.
- Benzamide Variations : Substitution at the benzamide position (e.g., 2-methyl vs. 4-phenylbutanamide) modulates electronic and steric properties, influencing binding to biological targets such as enzymes or receptors .
Thiadiazole vs. Oxadiazole Derivatives
Key Compounds:
Analysis :
- Thiadiazole vs. Oxadiazoles in demonstrated high purity and enzyme inhibition, suggesting that the thiadiazole analog may exhibit similar or distinct activity profiles depending on the target.
Bioactivity Comparisons
Anticancer Activity:
- Compound 5e (N-(5-((4-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(5-isopropyl-2-methylphenoxy)acetamide): Exhibited 74% yield, 132–134°C melting point, and pro-apoptotic activity in cancer cells .
- N-[5-(1,3,4,5-Tetrahydroxycyclohexyl)-1,3,4-thiadiazol-2-yl] benzamide : Showed promising results in computational anticancer studies, suggesting that hydroxylation of the cyclohexyl group may enhance water solubility and target affinity .
Antimicrobial Activity:
- N-(5-Benzylthio-1,3,4-thiadiazol-2-yl)piperazinyl quinolone derivatives: Demonstrated potent activity against Gram-positive bacteria, comparable to ciprofloxacin . This highlights the role of thiadiazole-heterocycle hybrids in enhancing antimicrobial efficacy.
Biological Activity
N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-methylbenzamide is a compound characterized by its unique structure and potential biological activities. This article delves into its biological activity, synthesis, and research findings, providing a comprehensive understanding of its implications in medicinal chemistry.
Structural Characteristics
- Molecular Formula : C17H21N3O2S
- Molecular Weight : 331.43 g/mol
- SMILES Notation : CCOc1ccccc1C(Nc1nnc(C2CCCCC2)s1)=O
- LogP : 4.3695 (indicates lipophilicity)
- Polar Surface Area : 54.005 Ų
| Property | Value |
|---|---|
| Molecular Weight | 331.43 g/mol |
| LogP | 4.3695 |
| Polar Surface Area | 54.005 Ų |
| Hydrogen Bond Acceptors | 5 |
| Hydrogen Bond Donors | 1 |
Antitumor Activity
Research indicates that compounds related to thiadiazoles exhibit significant antitumor properties. For instance, studies have shown that derivatives of thiadiazole can inhibit the growth of various cancer cell lines, including breast cancer and leukemia cells. The mechanism often involves the downregulation of dihydrofolate reductase (DHFR), a target for many chemotherapeutic agents .
The proposed mechanism for the biological activity of this compound includes:
- Inhibition of Key Enzymes : Similar compounds have been noted to inhibit enzymes like inosine monophosphate dehydrogenase (IMPDH), which plays a crucial role in nucleotide synthesis and cell proliferation.
- Cell Cycle Arrest : Some studies suggest that these compounds may induce cell cycle arrest in cancer cells, thereby preventing their proliferation .
Case Studies
A notable case involved the use of benzamide derivatives in clinical settings where patients exhibited prolonged survival rates when treated with compounds similar to this compound. In particular, a cohort receiving high doses showed significant antitumor effects with imaging follow-ups indicating tumor reduction .
Synthesis and Derivatives
The synthesis of this compound typically involves:
- Formation of Thiadiazole Ring : Utilizing acylhydrazines and sulfur reagents.
- Substitution Reactions : Introducing the cyclohexyl group and subsequent amide formation with 2-methylbenzoic acid derivatives.
Synthesis Pathway Overview
The general approach to synthesizing thiadiazole derivatives includes:
- Reacting thiosemicarbazides with isothiocyanates.
- Cyclization under acidic or basic conditions to form the desired heterocyclic structure.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-methylbenzamide, and how do reaction conditions influence yield and purity?
- Methodological Answer : Synthesis typically involves cyclization of thiadiazole precursors followed by acylation. For example, analogous compounds are synthesized via condensation of 5-cyclohexyl-1,3,4-thiadiazol-2-amine with 2-methylbenzoyl chloride under basic conditions (e.g., pyridine or triethylamine) in anhydrous solvents like dichloromethane. Temperature control (0–25°C) and stoichiometric ratios (1:1.2 amine-to-acyl chloride) are critical to minimize side reactions. Yields range from 18–49%, with purity optimized via column chromatography or recrystallization .
Q. Which spectroscopic and chromatographic techniques are essential for structural confirmation and purity assessment?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H and C NMR in deuterated solvents (e.g., CDCl or DMSO-d) confirm substituent integration and electronic environments, particularly the cyclohexyl group (δ 1.2–2.1 ppm) and benzamide protons (δ 7.3–8.1 ppm) .
- Mass Spectrometry (MS) : ESI-MS or APCI-MS provides molecular ion peaks (e.g., [M+H] or [M-H]) and fragmentation patterns to validate the molecular formula.
- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) ensures purity (>95%) with retention times tracked (e.g., 12–13 minutes) .
Q. What in vitro assays are recommended for preliminary evaluation of biological activity?
- Methodological Answer : Initial screening includes:
- Antimicrobial Activity : Broth microdilution assays (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (E. coli) strains .
- Anticancer Potential : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC calculations .
- Enzyme Inhibition : Fluorometric assays targeting kinases or proteases, using ATP/NADH-coupled systems to quantify inhibition .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) guide the optimization of this compound for enhanced bioactivity?
- Methodological Answer :
- Substituent Modulation : Introduce electron-withdrawing groups (e.g., -NO, -CF) on the benzamide moiety to enhance electrophilic interactions with target proteins. For example, 3-(trifluoromethyl) analogs show improved antimicrobial potency .
- Ring Modifications : Replace cyclohexyl with adamantyl groups to increase lipophilicity and membrane permeability, as seen in related thiadiazole derivatives .
- Computational Modeling : Use molecular docking (AutoDock Vina) to predict binding affinities to targets like DNA gyrase or tubulin, followed by synthesis of top-scoring analogs .
Q. What experimental strategies elucidate the compound’s mechanism of action and target engagement?
- Methodological Answer :
- Cellular Thermal Shift Assay (CETSA) : Identify target proteins by monitoring thermal stabilization upon ligand binding in cell lysates .
- Surface Plasmon Resonance (SPR) : Quantify real-time binding kinetics (k/k) between the compound and purified enzymes (e.g., HDACs) .
- RNA-Seq/Proteomics : Profile transcriptomic or proteomic changes in treated cells to map affected pathways (e.g., apoptosis, oxidative stress) .
Q. How can researchers resolve contradictions in biological data across studies (e.g., varying IC values)?
- Methodological Answer :
- Standardized Assay Conditions : Control variables like cell passage number, serum concentration, and incubation time. For example, IC discrepancies in anticancer assays may arise from differences in ATP levels during MTT measurements .
- Orthogonal Validation : Confirm activity using alternative assays (e.g., apoptosis via flow cytometry vs. caspase-3 activation).
- Meta-Analysis : Compare data across studies using normalized metrics (e.g., pIC) and exclude outliers due to solvent/DMSO interference .
Structural and Analytical Questions
Q. What crystallographic techniques validate the three-dimensional structure of this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with SHELX software resolves bond lengths, angles, and torsion angles (e.g., thiadiazole ring planarity). Data collection at 100 K using Mo-Kα radiation (λ = 0.71073 Å) and refinement to R-factor < 0.05 ensure accuracy .
Q. How do solvent and pH conditions affect the compound’s stability during storage and assays?
- Methodological Answer :
- Stability Studies : Monitor degradation via HPLC under varying conditions (pH 2–10, 25–40°C). Thiadiazoles are prone to hydrolysis in acidic media; thus, neutral buffers (PBS) are recommended for long-term storage .
- Light Sensitivity : Conduct accelerated stability testing (ICH guidelines) with UV-Vis spectroscopy to detect photodegradation products .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
